Dithizone

Description

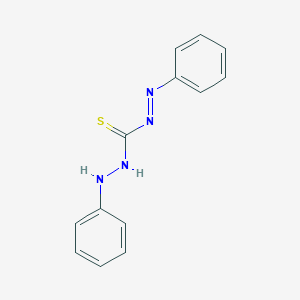

Structure

3D Structure

Propriétés

IUPAC Name |

1-anilino-3-phenyliminothiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4S/c18-13(16-14-11-7-3-1-4-8-11)17-15-12-9-5-2-6-10-12/h1-10,14H,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOFGSWVZMUXXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNC(=S)N=NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0058770 | |

| Record name | (Phenylazo)thioformic acid 2-phenylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bluish-black solid; [Merck Index] Purple odorless crystals; [Alfa Aesar MSDS] | |

| Record name | Dithizone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13265 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

31.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855709 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

60-10-6, 760132-01-2 | |

| Record name | Dithizone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dithizone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithizone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760132012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DITHIZONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DITHIZONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | DITHIZONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4275 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazenecarbothioic acid, 2-phenyl-, 2-phenylhydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Phenylazo)thioformic acid 2-phenylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0058770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-diphenyl-3-thiocarbazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DITHIZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJZ2CJ4D6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis and Reaction Mechanism of Dithizone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithizone (diphenylthiocarbazone) is a versatile organosulfur compound widely recognized for its potent chelating properties with various heavy metals. This attribute has led to its extensive use in analytical chemistry for the colorimetric determination of trace metals, such as lead, mercury, and zinc. In the biomedical field, this compound is notably employed for the staining and purity assessment of pancreatic islets intended for transplantation in the treatment of type 1 diabetes. This technical guide provides a comprehensive overview of the synthesis of this compound, detailing the underlying reaction mechanisms, a step-by-step experimental protocol, and relevant quantitative data.

Introduction

This compound, with the chemical formula C₁₃H₁₂N₄S, is a sulfur-containing organic ligand.[1] Its ability to form distinctly colored complexes with a range of metal ions makes it an invaluable reagent in both qualitative and quantitative analysis.[2] The synthesis of this compound is a well-established multi-step process first described by Emil Fischer.[2][3] The procedure commences with the reaction of phenylhydrazine and carbon disulfide, followed by a series of transformations to yield the final product. A thorough understanding of the synthesis and reaction mechanism is crucial for optimizing reaction conditions and ensuring the purity of the final compound, which is paramount for its analytical and biomedical applications.

Synthesis of this compound

The synthesis of this compound from phenylhydrazine and carbon disulfide is a three-step process:[3][4]

-

Formation of the Phenylhydrazine Salt of β-Phenyldithiocarbazic Acid: Phenylhydrazine reacts with carbon disulfide in an ethereal solution to form a white precipitate of the phenylhydrazine salt of β-phenyldithiocarbazic acid.[2][3]

-

Formation of Diphenylthiocarbazide: The intermediate salt is heated, leading to the evolution of hydrogen sulfide and ammonia gas, resulting in the formation of diphenylthiocarbazide.[2][3]

-

Oxidation to this compound: The crude diphenylthiocarbazide is then oxidized in a basic medium, followed by acidification, to yield the final product, this compound.[2][4]

Reaction Mechanism

The overall reaction pathway involves nucleophilic addition, intramolecular rearrangement, and oxidation. The step-by-step mechanism is detailed below.

Formation of the Phenylhydrazine Salt of β-Phenyldithiocarbazic Acid

The synthesis initiates with the nucleophilic attack of the nitrogen atom of phenylhydrazine on the electrophilic carbon atom of carbon disulfide. A second molecule of phenylhydrazine then acts as a base to deprotonate the resulting zwitterion, forming the phenylhydrazine salt of β-phenyldithiocarbazic acid.

Caption: Formation of the intermediate salt.

Conversion of the Intermediate Salt to Diphenylthiocarbazide

Upon heating, the phenylhydrazine salt of β-phenyldithiocarbazic acid undergoes a complex transformation. This step involves the elimination of hydrogen sulfide and a molecule of phenylhydrazine (which can subsequently decompose to ammonia and other products), leading to the formation of diphenylthiocarbazide. The exact mechanism is intricate, but a plausible pathway involves an initial intramolecular cyclization followed by ring-opening and elimination steps.

Caption: Formation of diphenylthiocarbazide.

Oxidation of Diphenylthiocarbazide to this compound

The final step is the oxidation of diphenylthiocarbazide to this compound. This is typically achieved by refluxing in a methanolic potassium hydroxide solution, followed by acidification. The basic conditions facilitate the deprotonation of the diphenylthiocarbazide, and the subsequent oxidation (likely by atmospheric oxygen) forms the azo group characteristic of this compound. The product exists in a tautomeric equilibrium between the thione and thiol forms.

Caption: Oxidation to this compound.

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound, adapted from established procedures.[2][3][5]

Materials and Equipment

-

Phenylhydrazine (pure, redistilled)

-

Carbon disulfide

-

Diethyl ether

-

Potassium hydroxide

-

Methanol

-

Sulfuric acid (1 N)

-

Three-necked round-bottom flask (1 L)

-

Mechanical stirrer

-

Condenser

-

Dropping funnel

-

Büchner funnel

-

Beaker (1 L)

-

Water bath

-

Soxhlet extractor

Procedure

Step A: Synthesis of the Phenylhydrazine Salt of β-Phenyldithiocarbazic Acid

-

In a 1 L three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve 128 mL (1.3 moles) of pure, redistilled phenylhydrazine in 600 mL of diethyl ether.

-

With vigorous stirring, add 52 mL (0.86 mole) of carbon disulfide dropwise over 30 minutes.

-

Continue stirring for an additional 30 minutes after the addition is complete.

-

Filter the resulting white precipitate with suction and wash it with 50 mL of ether.

-

Spread the precipitate on filter paper to air dry for 15-20 minutes.

Step B: Synthesis of Diphenylthiocarbazide

-

Transfer the dried salt from Step A to a 1 L beaker and heat it on a water bath maintained at 96-98°C with continuous stirring.

-

After 10-15 minutes, the material will soften and evolve hydrogen sulfide.

-

Continue heating; after another 20-30 minutes, ammonia will be evolved.

-

Once a distinct odor of ammonia is detected, immediately remove the beaker from the heat and cool it in an ice bath.

-

Add approximately 150 mL of absolute ethanol and warm slightly to loosen the mass. Stir until the taffy-like material transforms into a granular precipitate.

-

Let the mixture stand at room temperature for 1 hour.

-

Collect the precipitate on a Büchner funnel and wash with 50 mL of absolute ethanol.

Step C: Synthesis and Purification of this compound

-

Add the crude diphenylthiocarbazide to a solution of 60 g of potassium hydroxide in 600 mL of methanol in a 1 L round-bottomed flask.

-

Reflux the mixture on a boiling water bath for exactly 5 minutes.

-

Cool the red solution in an ice-water bath and filter by gravity.

-

To the filtrate, with vigorous stirring, add ice-cold 1 N sulfuric acid until the solution is just acidic to Congo red paper.

-

Filter the blue-black precipitate with suction and wash with cold water until the washings are sulfate-free.

-

Dry the crude product in an oven at 40°C.

-

For purification, place 5-10 g of the crude this compound in a Soxhlet extractor and extract with ether for 1.5 hours.

-

Transfer the purified material from the thimble to a beaker, stir with 50 mL of ether, and filter with suction.

-

Press the wet product between filter papers to dry.

Quantitative Data

The following table summarizes the typical yields and physical properties of the intermediates and the final product in the synthesis of this compound.[2][3][5]

| Compound | Step | Yield (%) | Melting Point (°C) | Appearance |

| Phenylhydrazine salt of β-phenyldithiocarbazic acid | A | 96-98 | - | White precipitate |

| Crude Diphenylthiocarbazide | B | 60-75 (based on phenylhydrazine) | - | Granular precipitate |

| Pure this compound | C | 50-64 (based on phenylhydrazine) | 165-169 | Blue-black solid |

Conclusion

The synthesis of this compound via the reaction of phenylhydrazine and carbon disulfide is a robust and well-documented procedure. A clear understanding of the multi-step reaction mechanism, involving nucleophilic addition, rearrangement, elimination, and oxidation, is essential for troubleshooting and optimizing the synthesis. The detailed experimental protocol and quantitative data provided in this guide offer a solid foundation for researchers and professionals in the fields of analytical chemistry and drug development to successfully synthesize and purify high-quality this compound for their specific applications. Careful adherence to the reaction conditions is critical to maximize the yield and purity of the final product.

References

An In-depth Technical Guide to the Tautomerism and Structural Analysis of Dithizone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithizone (diphenylthiocarbazone) is a versatile organic ligand renowned for its intense chromogenic and solvatochromic properties, making it a valuable reagent in analytical chemistry for the determination of various metal ions.[1][2] Its utility is intrinsically linked to a complex tautomeric equilibrium involving thione-thiol and keto-enol forms. Understanding the structural nuances and the dynamic interplay between these tautomers is paramount for optimizing its applications in areas ranging from trace metal analysis to the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the tautomerism of this compound, detailing its structural analysis through spectroscopic and crystallographic methods, and presenting key quantitative data and experimental protocols.

This compound can exist in several tautomeric forms, with the primary equilibrium occurring between the thione (keto) and thiol (enol) forms. The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent, the concentration of the this compound solution, and the pH.[3][4] These shifts in equilibrium are accompanied by dramatic color changes, a phenomenon known as solvatochromism. In nonpolar solvents, the green thione form is predominant, while polar solvents tend to favor the orange-yellow thiol tautomer.[3][5] This guide will delve into the experimental and computational evidence that elucidates these structural transformations.

Tautomeric Forms of this compound

The principal tautomeric equilibrium of this compound involves the migration of a proton between the sulfur and nitrogen atoms of the thiocarbazone backbone. This results in the interconversion between the thione and thiol forms.

-

Thione Form (Keto Form): Characterized by a carbon-sulfur double bond (C=S). This form is typically a vibrant green color.[3]

-

Thiol Form (Enol Form): Characterized by a sulfur-hydrogen bond (S-H) and a carbon-nitrogen double bond within the formazan chain. This tautomer is generally orange or yellow.[3]

The equilibrium between these two forms is dynamic and can be influenced by various external factors.

Caption: Tautomeric equilibrium of this compound between the thione and thiol forms.

Quantitative Data

Spectroscopic Data (UV-Vis)

The distinct electronic absorption spectra of the this compound tautomers allow for their quantification and the study of the equilibrium under different conditions. The solvatochromic effect is evident from the shift in the maximum absorption wavelengths (λmax) in various solvents.

| Solvent | Dielectric Constant (ε) | Thione λmax 1 (nm) | Thione λmax 2 (nm) | Thiol λmax (nm) | Predominant Form | Reference |

| Dichloromethane | 8.93 | ~444 | ~611 | - | Thione | [5] |

| Acetone | 20.7 | ~450 | ~600 | ~470 (shoulder) | Thione | [3][6] |

| Ethanol | 24.55 | - | ~595 (shoulder) | ~470 | Thiol | [3] |

| Methanol | 32.7 | - | ~615 (shoulder) | ~475 | Thiol | [5] |

| DMSO | 46.68 | ~447 | ~615 | - | Thione | [3] |

Note: The presence of two absorption bands for the thione form is characteristic. The relative intensities of these bands can also vary with the solvent.

Crystallographic Data

X-ray crystallography provides definitive structural information, including bond lengths and angles, which can differentiate between the tautomeric forms. While a comprehensive table comparing the bond lengths of isolated tautomers is challenging due to their rapid interconversion in solution and co-crystallization, representative data from this compound and its derivatives in the solid state confirm the existence of the thione form.

| Bond | Expected Length (Å) - Thione (C=S) | Expected Length (Å) - Thiol (C-S) | Observed in this compound Derivatives (Å) | Reference |

| C-S | ~1.68 | ~1.75 | 1.639 - 1.826 | [7] |

| C=N | - | ~1.28 | 1.23 - 1.32 | [7] |

| N-N | ~1.25 | ~1.33 | - | |

| C-N | ~1.35 | ~1.42 | - |

Note: The observed bond lengths in crystal structures often represent an average or a predominant form and can be influenced by intermolecular interactions in the crystal lattice.

Experimental Protocols

Synthesis and Purification of this compound

A reliable method for the synthesis of this compound is adapted from the procedure published in Organic Syntheses.[8]

Workflow for this compound Synthesis:

References

- 1. researchgate.net [researchgate.net]

- 2. This compound CAS#: 60-10-6 [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

Dithizone: A Comprehensive Technical Guide to its History, Development, and Application as an Analytical Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithizone (diphenylthiocarbazone) has for decades been a cornerstone in the field of analytical chemistry, particularly for the trace analysis of heavy metals. Its intense chromogenic properties upon chelation with various metal ions have made it an invaluable tool in a multitude of scientific disciplines, from environmental monitoring to clinical diagnostics. This in-depth technical guide explores the history, development, and core analytical applications of this compound, providing researchers with a comprehensive understanding of its properties and methodologies.

History and Development

The story of this compound as an analytical reagent begins with the pioneering work of the German chemist Hellmuth Fischer in the early 20th century.[1][2] Faced with the challenge of quantifying minute metallic impurities in highly purified metals for the Siemens organization, Fischer embarked on a personal research interest that would ultimately lead to a revolution in trace metal analysis.[1][2]

The unique characteristics of this compound made it an immediate success. These key properties include:

-

Intense Color: this compound itself possesses a strong color, and more importantly, its metal complexes exhibit distinct and intense colors.[1][2]

-

Solubility: While sparingly soluble in water, both this compound and its metal chelates are readily soluble in organic solvents such as chloroform and carbon tetrachloride.[1][2][3] This property is the foundation for liquid-liquid extraction techniques to separate and concentrate metals from aqueous samples.[1][2]

-

High Sensitivity: The high molar absorptivity of the metal-dithizonate complexes allows for the detection of metals at trace and ultra-trace levels.[1]

-

Selectivity: The selectivity of this compound for different metals can be significantly enhanced by carefully controlling the pH of the aqueous solution and by employing masking agents to prevent the interference of non-target ions.[1][2]

Initially focused on determining lead in various materials, the application of this compound rapidly expanded to include the analysis of a wide range of heavy metals such as zinc, silver, copper, cadmium, thallium, and bismuth.[1] Its use became widespread in diverse fields including agricultural science, biochemistry, and forensic investigations.[1] The period between 1960 and 1965 marked a peak in the publication of research related to this compound, solidifying its importance in analytical chemistry.[1] While spectrophotometry was the primary detection method in the early days, this compound-based methods have since been coupled with other analytical techniques, including atomic absorption spectrometry and various electroanalytical methods.[1]

Physicochemical Data of Metal-Dithizonate Complexes

The analytical utility of this compound is fundamentally linked to the stability and spectral properties of the complexes it forms with metal ions. The following tables summarize key quantitative data for various metal-dithizonate complexes.

Table 1: Stability Constants of Metal-Dithizonate Complexes

The stability constant (log K) is a measure of the strength of the interaction between a metal ion and a ligand. Higher values indicate a more stable complex.

| Metal Ion | Log K |

| Bismuth (Bi³⁺) | Value not available in search results |

| Cadmium (Cd²⁺) | Value not available in search results |

| Cobalt (II) (Co²⁺) | Value not available in search results |

| Copper (II) (Cu²⁺) | Value not available in search results |

| Iron (II) (Fe²⁺) | Value not available in search results |

| Lead (II) (Pb²⁺) | 6.86 ± 0.05[4] |

| Manganese (II) (Mn²⁺) | Value not available in search results |

| Mercury (II) (Hg²⁺) | Value not available in search results |

| Nickel (Ni²⁺) | Value not available in search results |

| Palladium (II) (Pd²⁺) | Value not available in search results |

| Silver (Ag⁺) | Value not available in search results |

| Tin (II) (Sn²⁺) | Value not available in search results |

| Zinc (Zn²⁺) | Value not available in search results |

Note: A comprehensive list of stability constants was not available in the provided search results. The value for Lead (II) is from a specific study on an electrochemical sensor.

Table 2: Molar Absorptivity of Metal-Dithizonate Complexes

Molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a key parameter in quantitative spectrophotometric analysis.

| Metal-Dithizonate Complex | Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Solvent |

| Cadmium (Cd-HDz₂) | 500[5] | Value not available in search results | Triton X-114 (micellar) |

| Lead (Pb-HDz₂) | 510[2] | Value not available in search results | Chloroform |

| Zinc (Zn-HDz₂) | Value not available in search results | Value not available in search results | Value not available in search results |

| Copper (Cu-HDz₂) | Value not available in search results | Value not available in search results | Value not available in search results |

| Mercury (Hg-HDz₂) | Value not available in search results | Value not available in search results | Value not available in search results |

Note: Specific molar absorptivity values for a range of metal-dithizonate complexes were not explicitly available in the search results. The λmax for the Cadmium complex is provided from a study using a micellar system, and for the Lead complex from a standard method.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the procedure published in Organic Syntheses.

Materials:

-

Phenylhydrazine (pure, redistilled)

-

Carbon disulfide

-

Ether

-

Potassium hydroxide

-

Methanol

-

Sulfuric acid (1 N)

-

Absolute ethanol

Procedure:

-

Formation of Phenylhydrazine salt of β-phenyldithiocarbazic acid:

-

In a three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, dissolve 128 ml (1.3 moles) of phenylhydrazine in 600 ml of ether.

-

With vigorous stirring, add 52 ml (0.86 mole) of carbon disulfide over 30 minutes.

-

Continue stirring for an additional 30 minutes.

-

Filter the precipitate with suction, wash with 50 ml of ether, and air-dry.[6]

-

-

Conversion to Diphenylthiocarbazide:

-

Transfer the salt to a beaker and heat in a water bath at 96–98°C with continuous stirring.

-

The material will soften, evolve hydrogen sulfide, and then ammonia.

-

Upon the first distinct odor of ammonia, remove the beaker from the heat and cool it.

-

Add approximately 150 ml of absolute ethanol and stir until the taffy-like mass becomes a granular precipitate.

-

After standing for 1 hour at room temperature, collect the precipitate by filtration and wash with 50 ml of absolute ethanol.[6]

-

-

Formation of this compound:

-

Add the crude diphenylthiocarbazide to a solution of 60 g of potassium hydroxide in 600 ml of methanol in a round-bottomed flask.

-

Reflux the mixture for exactly 5 minutes in a boiling water bath.

-

Cool the red solution with ice water and filter.

-

To the filtrate, add ice-cold 1 N sulfuric acid (900–1100 ml) with vigorous stirring until the solution is just acid to Congo red paper.

-

Filter the blue-black precipitate with suction and wash with cold water until the washings are sulfate-free.

-

Dry the solid in an oven at 40°C.[6]

-

-

Purification:

-

Purify the crude this compound by Soxhlet extraction with ether.

-

The final product should be a pure this compound (diphenylthiocarbazone) that decomposes sharply between 165° and 169°C.[6]

-

Determination of Lead by the this compound Method

This protocol is a generalized procedure based on standard methods for water analysis.

Reagents:

-

This compound Solution (0.001% w/v in Chloroform): Dissolve 10 mg of this compound in 1 L of chloroform. Store in a brown, glass-stoppered bottle in a refrigerator.

-

Ammoniacal Citrate-Cyanide Reducing Solution: Dissolve 400 g of citric acid and 10 g of hydroxylamine hydrochloride in distilled water and dilute to 1 L. Add concentrated ammonium hydroxide to adjust the pH to 8.5. Then add 40 mL of 10% (w/v) potassium cyanide solution.

-

Standard Lead Solution (10 µg/mL): Dissolve 0.1599 g of dried lead nitrate (Pb(NO₃)₂) in water containing 10 mL of concentrated nitric acid and dilute to 1 L. This stock solution (100 µg/mL) is then diluted 1:10 to obtain the working standard.

-

Nitric Acid (1+4): Dilute 200 mL of concentrated nitric acid to 1 L with water.

-

Ammonium Hydroxide (1+9): Dilute 10 mL of concentrated ammonium hydroxide to 100 mL with water.

Procedure:

-

Sample Preparation:

-

Take a suitable aliquot of the acidified water sample (e.g., 100 mL). If necessary, perform a digestion step to remove organic matter.

-

-

Complex Formation and Extraction:

-

To the sample in a separatory funnel, add 50 mL of the ammoniacal citrate-cyanide reducing solution and mix.

-

Add a known volume (e.g., 10 mL) of the this compound solution in chloroform.

-

Shake the funnel vigorously for about 1 minute to extract the lead-dithizonate complex into the organic phase. A cherry-red color indicates the presence of lead.[2][7]

-

Allow the layers to separate.

-

-

Spectrophotometric Measurement:

-

Drain the chloroform layer into a spectrophotometer cell.

-

Measure the absorbance of the solution at 510 nm against a blank prepared with all reagents but without the sample.[2]

-

-

Calibration:

-

Prepare a series of standards containing known concentrations of lead (e.g., 0, 2, 5, 10 µg).

-

Treat the standards in the same manner as the sample.

-

Construct a calibration curve by plotting absorbance versus lead concentration.

-

Determine the concentration of lead in the sample from the calibration curve.

-

Visualizations

This compound Chelation Mechanism

The analytical capability of this compound stems from its ability to act as a bidentate ligand, forming a stable five-membered ring with a metal ion. The reaction involves the deprotonation of the thiol group and coordination through both the sulfur and a nitrogen atom.

References

- 1. Stability constants of some metal dithizonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. NEMI Method Summary - 3500-Pb B [nemi.gov]

An In-depth Technical Guide to Dithizone: Properties and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithizone (Diphenylthiocarbazone) is a versatile organosulfur compound widely recognized in analytical chemistry and biomedical research for its potent chelating properties.[1][2] This technical guide provides a comprehensive overview of the chemical and physical characteristics of this compound, alongside detailed experimental protocols for its application in metal ion detection and quantification. Its ability to form intensely colored complexes with various metal ions makes it an invaluable tool in spectrophotometric analysis, particularly for trace metal detection in environmental and biological samples.[1][3]

Core Chemical and Physical Properties

This compound is a black to dark purple crystalline powder.[4][5] Its utility is fundamentally linked to its distinct chemical and physical properties, which are summarized below.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₂N₄S | [6][7] |

| Molecular Weight | 256.33 g/mol | [4][7] |

| CAS Number | 60-10-6 | [1][6] |

| Appearance | Bluish-black or dark purple to black crystalline powder | [4][6] |

| Melting Point | 168 °C (decomposes) | [4][7][8] |

Solubility and Dissociation

This compound is practically insoluble in water but demonstrates solubility in various organic solvents.[5][7][9] The solubility and acidic nature of this compound are critical for its application in solvent extraction procedures.

| Property | Value | Reference |

| Water Solubility | Insoluble | [7][8][10] |

| Solubility in Organic Solvents | Freely soluble in chloroform and carbon tetrachloride; Soluble in ethanol, dimethyl sulfoxide, and pyridine; Sparingly soluble in alcohols. | [7][8][10][11] |

| pKa₁ | 4.50 (at 25°C) | [2][7][10] |

| pKa₂ | 15 (at 25°C) | [2][7] |

Spectroscopic Properties

The vibrant color of this compound and its metal complexes is the basis for its use in colorimetric and spectrophotometric analysis. The molar absorptivity is a key parameter for quantitative measurements.

| Property | Value | Reference |

| λmax (in Chloroform) | 604-607 nm | [10] |

| Molar Absorptivity of Lead-Dithizone Complex | 3.99 x 10⁵ L mol⁻¹ cm⁻¹ | [12] |

| Molar Absorptivity of Selenium Dithizonate | 7000 m² mol⁻¹ | [3] |

Experimental Protocols

Preparation of a Standard this compound Solution

Objective: To prepare a this compound solution of a specific concentration for use in analytical procedures.

Materials:

-

This compound powder

-

Chloroform or carbon tetrachloride (analytical grade)[13]

-

Analytical balance

-

Beaker

-

Volumetric flask (e.g., 100 mL)

-

Personal Protective Equipment (gloves, goggles, lab coat)[13]

-

Fume hood

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For a 0.01% (w/v) solution, weigh 0.01 grams of this compound.[13]

-

Dissolving: Transfer the weighed this compound to a clean beaker. Add a small amount of the chosen solvent (chloroform or carbon tetrachloride) and gently swirl to dissolve the powder completely.[13]

-

Transfer: Once fully dissolved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of the solvent and add the rinsing to the volumetric flask to ensure a complete transfer.[13]

-

Dilution: Add more solvent to the volumetric flask until the solution reaches the calibration mark.[13]

-

Mixing: Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Storage: Store the prepared solution in a dark, tightly sealed container to prevent degradation from light and moisture. It is recommended to prepare this compound solutions fresh.[13][14]

Purification of this compound

Objective: To purify commercial this compound for sensitive analytical applications.

Materials:

-

Crude this compound

-

Carbon tetrachloride (CCl₄)

-

0.8M aqueous ammonia

-

Dilute sulfuric acid (H₂SO₄)

-

Separatory funnel

-

Sintered glass funnel

-

Vacuum source

Procedure:

-

Dissolution: Dissolve the crude this compound in CCl₄ to create a concentrated solution.[2]

-

Filtration: Filter the solution through a sintered glass funnel.[2]

-

Extraction: Transfer the filtered solution to a separatory funnel and shake it with 0.8M aqueous ammonia. The dithizonate ion will be extracted into the aqueous layer.[2]

-

Washing: Discard the organic layer. Wash the aqueous layer with several portions of CCl₄ to remove impurities.[2]

-

Precipitation: Acidify the aqueous layer with dilute H₂SO₄ to precipitate the purified this compound.[2]

-

Drying: Collect the precipitate and dry it under a vacuum.[2]

Solvent Extraction of Lead(II) Ions

Objective: To selectively extract lead(II) ions from an aqueous sample using a this compound solution.

Materials:

-

Aqueous sample containing lead(II) ions

-

Standard this compound solution (in chloroform or CCl₄)

-

Citrate solution (to prevent precipitation of metal hydroxides)[15]

-

Potassium cyanide (KCN) solution (to complex other metals)[15]

-

Ammonium hydroxide (NH₄OH) for pH adjustment[15]

-

Nitric acid (HNO₃), dilute solution

-

Separatory funnel

-

pH meter or indicator paper

Procedure:

-

Sample Preparation: Place a known volume of the aqueous sample into a separatory funnel.

-

Complexation and pH Adjustment: Add the citrate solution and KCN solution to the sample. Adjust the pH of the solution to approximately 9.2 with NH₄OH.[15]

-

Extraction: Add a known volume of the standard this compound solution to the separatory funnel. Shake vigorously for several minutes to allow the lead-dithizone complex to form and transfer to the organic phase. The organic layer will turn red.[16]

-

Phase Separation: Allow the layers to separate. Drain the organic layer (containing the lead-dithizone complex) into a clean container.

-

Stripping (Back-extraction): To isolate the lead, the organic extract can be shaken with a dilute solution of nitric acid. This will transfer the lead ions back into an aqueous phase.[15]

-

Analysis: The concentration of lead in either the final organic extract or the stripped aqueous solution can be determined using spectrophotometry or atomic absorption spectroscopy.[15][17]

Visualized Workflows and Relationships

General Workflow for Metal Ion Extraction and Analysis

The following diagram illustrates the general workflow for the extraction and subsequent analysis of metal ions using this compound.

Caption: Workflow for the extraction and analysis of metal ions using this compound.

Logical Relationship of this compound Chelation

This diagram shows the logical relationship in the chelation process where this compound acts as a ligand to form a complex with a metal ion.

Caption: The chelation process of a metal ion by this compound in a two-phase system.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 60-10-6 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. cameo.mfa.org [cameo.mfa.org]

- 6. This compound - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 60-10-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. mpbio.com [mpbio.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound CAS#: 60-10-6 [m.chemicalbook.com]

- 11. mpbio.com [mpbio.com]

- 12. A rapid spectrophotometric method for the determination of trace level lead using 1,5-diphenylthiocarbazone in aqueous micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bloomtechz.com [bloomtechz.com]

- 14. flinnsci.com [flinnsci.com]

- 15. pubs.usgs.gov [pubs.usgs.gov]

- 16. Chromatography and Separation Techniques- Extraction of Metals With this compound – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]

- 17. An experimental and theoretical analysis of supercritical carbon dioxide extraction of Cu(II) and Pb(II) ions in the form of this compound bidentate complexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Theoretical Principles of Dithizone-Metal Complex Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core theoretical principles governing the formation of complexes between dithizone (diphenylthiocarbazone) and various metal ions. It delves into the structural chemistry of this compound, the thermodynamics of complexation, and the practical application of these principles in analytical and separation sciences. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for laboratory work.

Introduction to this compound and its Properties

This compound (H₂Dz) is a sulfur-containing organic ligand renowned for its ability to form intensely colored complexes with a variety of metal ions.[1][2][3] This property has made it an indispensable reagent in analytical chemistry for the determination of trace metals.[4][5] Physically, this compound is a dark green crystalline powder that is practically insoluble in water but dissolves in organic solvents like chloroform and carbon tetrachloride to form green solutions.[1][2]

The reactivity of this compound is intrinsically linked to its structural characteristics, particularly its existence in tautomeric forms and its acidic nature.

Tautomerism of this compound

This compound exhibits keto-enol tautomerism, existing in equilibrium between a thione (keto) and a thiol (enol) form. The thione form is characterized by a C=S double bond, while the thiol form contains a C-S-H single bond. This equilibrium is crucial as the deprotonation of the thiol form is the primary step in metal complexation.

Caption: Keto-enol tautomeric equilibrium of this compound.

Acidic Properties

This compound is a weak monobasic acid (pKa ≈ 4.5-5.5) that can be deprotonated to form the dithizonate anion (HDz⁻).[6] This deprotonation typically occurs at the thiol group and is a prerequisite for the formation of metal complexes. The pH of the aqueous solution plays a critical role in this process, influencing the concentration of the reactive dithizonate anion.

This compound-Metal Complex Formation

The formation of a metal-dithizone complex, also known as a metal dithizonate, is a chelation reaction where the dithizonate anion acts as a bidentate ligand, coordinating to the metal ion through its sulfur and one of the nitrogen atoms.[1] This results in the formation of a stable five-membered ring structure.

The general reaction for the formation of a primary dithizonate with a divalent metal ion (M²⁺) can be represented as:

M²⁺ + 2 H₂Dz ⇌ M(HDz)₂ + 2 H⁺

References

An In-depth Technical Guide to the Chelation Mechanism of Dithizone with Heavy Metals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithizone (diphenylthiocarbazone) is a highly sensitive organic chelating agent renowned for its ability to form intensely colored complexes with a variety of heavy metal ions.[1][2][3] This property has established this compound as a crucial reagent in analytical chemistry for the spectrophotometric determination of trace metals such as lead, mercury, cadmium, and zinc.[1][4][5] Understanding the core mechanism of chelation is paramount for its effective application in research, environmental monitoring, and potentially in drug development for metal detoxification. This guide provides a detailed technical overview of the chelation mechanism, supported by quantitative data, experimental methodologies, and visual diagrams.

The this compound Molecule: Structure and Tautomerism

This compound, with the chemical formula C₁₃H₁₂N₄S, exists in a keto-enol tautomeric equilibrium, which is fundamental to its chelating ability.[6][7] The molecule consists of a thiocarbonyl group and an azo group, which are the key functional moieties responsible for complex formation with metal ions.[8] The monoanionic form of this compound, formed by the deprotonation of the hydrazine N-H group, is the most common chelating species.[9]

The structure of this compound allows it to act as a bidentate ligand, coordinating with metal ions through both a sulfur and a nitrogen atom to form a stable five-membered chelate ring.[9][10] This chelation process is typically accompanied by a significant color change, which is the basis for its use in colorimetric analysis.[1][11]

The Chelation Mechanism

The reaction between this compound (H₂Dz) and a divalent heavy metal ion (M²⁺) can be generalized as follows:

M²⁺ + 2H₂Dz ⇌ M(HDz)₂ + 2H⁺

In this reaction, two this compound molecules each lose a proton and coordinate with the metal ion. The resulting metal dithizonate complex, M(HDz)₂, is typically insoluble in water but readily soluble in organic solvents like chloroform and carbon tetrachloride, facilitating its extraction and subsequent quantification.[12][13]

The formation and stability of the metal-dithizone complex are heavily influenced by the pH of the aqueous solution.[9][14][15] Each metal has a specific optimal pH range for extraction, which allows for a degree of selectivity in the analysis of mixed metal ion solutions.[5][15]

Below is a diagram illustrating the general chelation mechanism.

Quantitative Data on this compound-Metal Complexes

The stability and spectral properties of this compound-metal complexes are critical for their analytical applications. The following tables summarize key quantitative data for the complexes of several common heavy metals.

Table 1: Formation Constants and Optimal pH for Extraction

| Metal Ion | Complex Formula | Log Kf | Optimal pH for Extraction | Reference |

| Lead (Pb²⁺) | Pb(HDz)₂ | 6.86 ± 0.05 | 8.0 - 11.5 | [16][17][18] |

| Cadmium (Cd²⁺) | Cd(HDz)₂ | - | ~3.0 | [15] |

| Mercury (Hg²⁺) | Hg(HDz)₂ | - | Acidic (<5) | [19][20][21] |

| Zinc (Zn²⁺) | Zn(HDz)₂ | - | 4.0 - 5.5 | [5][15] |

| Copper (Cu²⁺) | Cu(HDz)₂ | - | - | [10] |

Note: Formation constants (Kf) are a measure of the stability of the complex in solution.[22] A higher log Kf value indicates a more stable complex.

Table 2: Spectrophotometric Data of this compound-Metal Complexes

| Metal Complex | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Reference |

| Pb(HDz)₂ | CCl₄ | 750 | 1.43 x 10⁴ | [17] |

| Cd(HDz)₂(phen) | Chloroform | ~505 | - | [23] |

| Hg(HDz)₂ | - | 490 | - | [19] |

| Hg(II)-Dithizonate | - | - | 6.88 x 10⁴ | [24] |

Note: λmax is the wavelength of maximum absorbance. Molar absorptivity (ε) is a measure of how strongly the complex absorbs light at a particular wavelength.

Experimental Protocols for this compound-Metal Chelation Studies

The following outlines a general experimental workflow for the spectrophotometric determination of a heavy metal using this compound.

Reagents and Materials

-

Standard solution of the target heavy metal ion.

-

This compound solution (e.g., 0.001% w/v in chloroform or carbon tetrachloride).[25]

-

Organic solvent (chloroform or carbon tetrachloride).[18]

-

Buffer solutions to adjust pH.

-

Complexing agents (e.g., cyanide, citrate) to mask interfering ions.[18]

-

Spectrophotometer.

-

Separatory funnels.

General Extraction and Measurement Procedure

-

Sample Preparation: An aqueous sample containing the metal ion is prepared. The pH is adjusted to the optimal range for the specific metal being analyzed using a suitable buffer.[5][15]

-

Addition of Masking Agents: To prevent interference from other metal ions, masking agents like a citrate-cyanide solution can be added.[18]

-

Extraction: The prepared aqueous solution is transferred to a separatory funnel. A measured volume of the this compound solution in an organic solvent is added. The funnel is shaken vigorously to facilitate the transfer of the metal-dithizone complex into the organic phase.[26][27]

-

Phase Separation: The two phases are allowed to separate. The organic layer, containing the colored metal-dithizone complex, is collected.

-

Spectrophotometric Measurement: The absorbance of the organic extract is measured at the wavelength of maximum absorbance (λmax) for the specific metal complex using a spectrophotometer.[17][19]

-

Quantification: The concentration of the metal ion in the original sample is determined by comparing its absorbance to a calibration curve prepared using standard solutions of the metal.

The following diagram illustrates a typical experimental workflow.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. epstem.net [epstem.net]

- 5. grnjournal.us [grnjournal.us]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. bloomtechz.com [bloomtechz.com]

- 9. researchgate.net [researchgate.net]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. researchgate.net [researchgate.net]

- 12. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 13. expertsmind.com [expertsmind.com]

- 14. scispace.com [scispace.com]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. researchgate.net [researchgate.net]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. NEMI Method Summary - 3500-Pb B [nemi.gov]

- 19. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 20. researchgate.net [researchgate.net]

- 21. Effect of pH value on absorbance of Hg-dithizone complex [journal.ecust.edu.cn]

- 22. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 23. academic.oup.com [academic.oup.com]

- 24. rucforsk.ruc.dk [rucforsk.ruc.dk]

- 25. atlantis-press.com [atlantis-press.com]

- 26. Extraction of metals with this compound [www2.chem.wisc.edu]

- 27. Chromatography and Separation Techniques- Extraction of Metals With this compound – UW-Madison Demonstration Lab – UW–Madison [demolab.chem.wisc.edu]

An In-depth Technical Guide to the Solubility of Dithizone in Organic Solvents and Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithizone (diphenylthiocarbazone) is a versatile organosulfur compound widely recognized for its chromophoric properties and its ability to form intensely colored complexes with various metal ions. This characteristic has cemented its importance in analytical chemistry for the determination of trace metals. For researchers, scientists, and professionals in drug development, a thorough understanding of this compound's solubility is paramount for its effective application in experimental design, including metal chelation, purification processes, and analytical assays.

This technical guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents and aqueous solutions, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying chemical principles.

Core Concepts: Chemical Properties Influencing Solubility

The solubility of this compound is governed by its unique molecular structure, which exists in a tautomeric equilibrium between a keto (throne) and an enol (thiol) form. This equilibrium is influenced by the solvent environment.

Furthermore, this compound is a weak monoprotic acid with a pKa of approximately 4.5.[1] This acidic nature is central to its solubility profile in aqueous solutions, where its solubility dramatically increases in alkaline conditions due to the deprotonation of the thiol group, forming the soluble dithizonate anion.

Below is a diagram illustrating the fundamental chemical equilibria of this compound in solution.

Solubility in Organic Solvents

This compound exhibits a wide range of solubility in organic solvents, a critical consideration for its use in liquid-liquid extraction and other analytical techniques. Generally, it is more soluble in chlorinated hydrocarbons and aromatic solvents than in alcohols or alkanes. The following table summarizes the quantitative solubility of this compound in various organic solvents at ambient temperature.

| Solvent | Solubility (g/L) | Molar Solubility (mol/L) | Reference |

| Chloroform | 17 | 0.066 | [1] |

| Carbon Tetrachloride | Freely Soluble | - | [2] |

| Pyridine | 10 | 0.039 | [2] |

| Acetonitrile | 1 | 0.0039 | [1] |

| Toluene | 0.95 | 0.0037 | [1] |

| Acetone | 0.9 | 0.0035 | [1] |

| Hexane | 0.04 | 0.00016 | [1] |

| Ethanol | 0.03 | 0.00012 | [1] |

| Dimethyl Sulfoxide | Soluble | - | [3] |

| Dichloromethane | - | - | [4] |

Note: "Freely Soluble" and "Soluble" are qualitative terms from the cited sources and quantitative data was not provided.

Solubility in Aqueous Solutions

The solubility of this compound in aqueous solutions is highly dependent on the pH. In neutral and acidic conditions, its solubility is extremely low. However, as the pH increases above its pKa, this compound deprotonates to form the dithizonate anion, which is significantly more soluble in water.

| pH | Aqueous Solubility | Reference |

| < 7 | ~0.5 mg/L | [1][5] |

| 7.4 | 31.8 mg/L | [6] |

| Alkaline pH | Readily Soluble | [5] |

The increased solubility in alkaline solutions is often utilized to prepare stock solutions of this compound for analytical purposes, although these solutions can be prone to oxidation.

Experimental Protocols

Purification of this compound

For accurate solubility determination, it is crucial to use purified this compound, as commercial grades may contain oxidation products or metal contaminants.

Methodology:

-

Dissolve the crude this compound in a minimal amount of chloroform or carbon tetrachloride to create a concentrated solution.

-

Filter the solution through a sintered glass funnel to remove any insoluble impurities.

-

Transfer the filtrate to a separatory funnel and shake it with a 0.8 M aqueous ammonia solution. The dithizonate ion will be extracted into the aqueous phase.

-

Wash the aqueous layer with several portions of the organic solvent to remove any remaining impurities.

-

Acidify the aqueous layer with dilute sulfuric acid to precipitate the purified this compound.

-

Collect the precipitate by filtration and dry it under a vacuum.[3]

Determination of Solubility in Organic Solvents (Shake-Flask Method)

This protocol outlines a standard procedure for determining the solubility of this compound in an organic solvent.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of purified this compound to the chosen organic solvent in a sealed flask.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Carefully collect a sample of the clear, saturated supernatant. Centrifugation can be used to aid separation.

-

Dilution: Accurately dilute a known volume of the saturated solution with the same organic solvent to bring the absorbance within the linear range of the spectrophotometer.

-

Spectrophotometric Analysis: Measure the absorbance of the diluted solution at the λmax of this compound in that specific solvent.

-

Calculation: Determine the concentration of this compound in the saturated solution using a previously established calibration curve of this compound in the same solvent.

Determination of Aqueous Solubility as a Function of pH

This protocol is adapted for measuring the pH-dependent solubility of this compound.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffer solutions with a range of desired pH values.

-

Preparation of Saturated Solutions: Add an excess of purified this compound to each buffer solution in separate sealed flasks.

-

Equilibration: Agitate the flasks at a constant temperature until equilibrium is achieved.

-

pH Measurement: Measure the final pH of each saturated solution.

-

Phase Separation and Analysis:

-

For alkaline solutions where solubility is higher, follow steps 3-6 from the organic solvent protocol, using the appropriate buffer as the diluent and for the spectrophotometer blank.

-

For acidic and neutral solutions where solubility is very low, a more sensitive analytical technique such as High-Performance Liquid Chromatography (HPLC) may be required to accurately quantify the low concentrations of dissolved this compound.

-

Conclusion

The solubility of this compound is a multifaceted property that is highly dependent on the nature of the solvent and, in aqueous systems, the pH of the solution. Its amphipathic character, arising from the combination of nonpolar phenyl rings and polar functional groups, dictates its variable solubility in organic media. The acidic nature of this compound is the key to its enhanced solubility in alkaline aqueous solutions. A thorough understanding and quantitative knowledge of these solubility characteristics are essential for the effective utilization of this compound in diverse research and development applications, from trace metal analysis to the design of novel drug delivery systems. The protocols provided in this guide offer a robust framework for the accurate determination of this compound's solubility in various media.

References

The Discovery of Dithizone's Zinc-Binding Properties in Pancreatic Beta Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective staining of pancreatic beta cells with dithizone is a cornerstone technique in islet research, crucial for their identification, quantification, and assessment of viability for transplantation. This in-depth guide explores the seminal discovery of this compound's zinc-binding properties within these specialized endocrine cells. We will delve into the pioneering research that first established this vital connection, present the experimental protocols that were foundational to this discovery, and provide a contemporary understanding of the zinc-beta cell signaling axis.

The story of this compound and the pancreatic beta cell is a story of meticulous observation and the convergence of analytical chemistry with cellular biology. It was the recognition of the unusually high concentration of zinc within the islets of Langerhans that paved the way for the use of zinc-chelating agents as specific markers. This guide will illuminate the work of the early investigators who first harnessed the vibrant color change of the this compound-zinc complex to visualize and study beta cells, a technique that has remained relevant for over half a century.

Historical Context and Foundational Discoveries

The journey to understanding the unique zinc content of pancreatic beta cells began in the 1940s and 1950s. During this period, researchers were actively seeking methods to differentiate the various cell types within the islets of Langerhans to better understand their roles in both normal physiology and in the pathogenesis of diabetes mellitus.

The pioneering work of Japanese researcher Dr. K. Okamoto and his colleagues in the early 1940s was instrumental. They were the first to report a histochemical test for zinc using diphenylthiocarbazone, more commonly known as this compound.[1] Their research laid the groundwork for what would become a standard method in islet biology.

In the United States, W. F. McNary, Jr. published a pivotal paper in 1954 titled "Zinc-dithizone reaction of pancreatic islets."[2] This work specifically detailed the application of this compound to stain pancreatic islets, further solidifying the link between the chemical and the specific cellular environment of the beta cells.

Concurrently, in Germany, Dr. Hellmut Maske was conducting extensive research on the relationship between zinc and insulin. His 1957 publication, "Interaction between insulin and zinc in the islets of Langerhans," provided crucial insights into the functional significance of the high zinc concentration in beta cells, suggesting a direct role in insulin storage and secretion.[3][4] Maske's work was particularly notable for its attempts to quantify the relationship between zinc and insulin.

These early investigations were not without their challenges. The researchers had to contend with the technical limitations of the time, including the fixation of tissues which could impact the zinc content and the specificity of the this compound reaction.[1] Their meticulous work, however, overcame these obstacles and established this compound as a reliable tool for beta cell identification.

Core Principles of this compound Staining

This compound (diphenylthiocarbazone) is a sulfur-containing organic compound that acts as a chelating agent, forming intensely colored complexes with various heavy metals. The specificity of this compound for zinc in the context of pancreatic islets stems from the remarkably high concentration of zinc within the insulin secretory granules of beta cells.

The fundamental reaction involves the formation of a zinc-dithizonate complex, which imparts a characteristic crimson or reddish-purple color to the zinc-rich beta cells. This allows for their clear visual distinction from the surrounding exocrine pancreatic tissue and other islet cell types, which have significantly lower zinc content.

The stoichiometry of the this compound-zinc complex is typically 2:1, with two molecules of this compound binding to one ion of zinc. The intensity of the color produced is directly proportional to the concentration of chelatable zinc, providing a semi-quantitative measure of the zinc content within the beta cells.

Experimental Protocols: The Original Methodologies

While modern protocols have been refined, the foundational experimental procedures developed by the early pioneers remain instructive. The following are reconstructed protocols based on the available information from the seminal publications.

Okamoto's Method for Histochemical Detection of Zinc (circa 1942-1944)

This method focused on the in-situ staining of zinc in tissue sections.

1. Tissue Preparation:

-

Pancreatic tissue was obtained from various animal species.

-

The tissue was fixed in absolute alcohol.

-

Following fixation, the tissue was embedded in paraffin and sectioned.

2. This compound Solution Preparation:

-

A saturated solution of this compound in a suitable organic solvent (e.g., alcohol) was prepared.

3. Staining Procedure:

-

The paraffin sections were deparaffinized and rehydrated.

-

Sections were then immersed in the this compound solution for a specified period (e.g., several hours) at room temperature.

-

Following staining, the sections were rinsed in water.

-

Nuclear counterstaining was often performed with hematoxylin.

-

The sections were then mounted in glycerin for microscopic examination.

4. Expected Results:

-

Zinc-containing granules within the islet cells would appear as a distinct violet-red or purple-red color.

McNary's Zinc-Dithizone Reaction for Pancreatic Islets (1954)

McNary's work provided a more detailed protocol for the specific application of this compound to pancreatic islets.

1. Tissue Handling:

-

Freshly frozen sections of the pancreas were emphasized for optimal results to minimize zinc loss that could occur with alcohol fixation.[1]

2. Staining Solution:

-

A solution of this compound was prepared. The solvent and concentration were critical variables that were explored.

3. Differentiation Step:

-

A key aspect of early zinc histochemistry was differentiating the zinc-dithizone complex from complexes with other metals. This was often achieved by using a mixture of ammonium chloride and ammonia water to wash the sections after staining.[5]

4. Microscopic Observation:

-

The stained islets were observed under a light microscope, where the beta cells would be clearly identifiable by their red color.

Quantitative Data from Early Studies

The early researchers not only visualized zinc in beta cells but also attempted to quantify its presence and its relationship with insulin.

| Parameter | Finding | Researcher(s) | Year |

| Zinc Content Variation | The zinc content of islet cells varied according to the species of animal, their age, and their physiological condition. | Okamoto | 1942, 1943 |

| This compound-Zinc Complex | B-cells contain bright red granules of zinc dithizonate, which could lead to cell destruction at high concentrations. | Meyramov | (Russian study, details from abstract) |

| Insulin-Zinc Relationship | A direct relationship between the amount of zinc and the amount of granulated insulin in the beta cells was proposed. | Maske | 1957 |

Signaling Pathways and Experimental Workflows

The discovery of this compound's utility in staining beta cells is intrinsically linked to the central role of zinc in beta cell physiology. Zinc is not merely a passive component but an active participant in several key signaling and functional pathways.

Zinc Homeostasis and Insulin Synthesis/Secretion Pathway

The following diagram illustrates the critical steps involving zinc in the synthesis, storage, and secretion of insulin from a pancreatic beta cell.

Caption: Zinc's role in insulin synthesis, crystallization, and secretion.

Experimental Workflow for this compound Staining of Islets

This diagram outlines the typical workflow for identifying and assessing pancreatic islets using this compound staining, from tissue acquisition to final analysis.

Caption: Workflow for this compound staining and islet assessment.

Conclusion

The discovery of this compound's zinc-binding properties in pancreatic beta cells was a landmark achievement in islet biology. The pioneering work of researchers like Okamoto, McNary, and Maske provided a simple yet powerful tool that has enabled decades of research into diabetes and islet transplantation. Their foundational experimental protocols, though refined over time, established the core principles that are still in use today. The enduring legacy of this discovery lies not only in the continued utility of this compound staining but also in the deeper understanding it provided of the critical role of zinc in the intricate signaling and functional pathways of the pancreatic beta cell. This knowledge continues to inform current research and the development of novel therapeutic strategies for diabetes.

References

- 1. Histochemical Studies on the Zinc in the Islets of Langerhans of the Pancreas [jstage.jst.go.jp]

- 2. Zinc-dithizone reaction of pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Zinc-Induced Inhibition of Insulin Secretion from Isolated Rat Islets of Langerhans | Semantic Scholar [semanticscholar.org]

- 4. scilit.com [scilit.com]

- 5. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

Spectroscopic Properties of Dithizone and its Metal Complexes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithizone (diphenylthiocarbazone) is a versatile organic ligand renowned for its intense chromophoric properties and its ability to form distinctly colored complexes with a variety of metal ions. This property has established this compound as a cornerstone reagent in analytical chemistry for the selective detection and quantification of heavy metals for over a century.[1] Its applications span environmental monitoring, clinical diagnostics, and industrial quality control.[2] The profound color change upon chelation is a direct consequence of alterations in the electronic structure of the this compound molecule, which can be precisely characterized using various spectroscopic techniques.

This technical guide provides a comprehensive overview of the spectroscopic properties of this compound and its metal complexes, with a focus on Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. It aims to serve as a detailed resource for researchers and professionals employing this compound-based methods, offering insights into the underlying chemical principles and providing practical experimental guidance.

Spectroscopic Properties

UV-Visible Spectroscopy

The electronic absorption spectrum of this compound is characterized by two prominent bands in the visible region.[3] The position and intensity of these bands are sensitive to the solvent environment, a phenomenon known as solvatochromism.[3][4] In a nonpolar solvent like chloroform or carbon tetrachloride, this compound solutions are typically green, exhibiting a strong absorption maximum (λmax) around 605-620 nm (the α-band) and a weaker one around 440-450 nm (the β-band).[1] These bands are attributed to π → π* transitions within the conjugated system of the molecule.

The color of this compound solutions arises from an equilibrium between two tautomeric forms: the thione (keto) and the thiol (enol) forms.[5] The longer wavelength absorption is generally assigned to the thione form, while the shorter wavelength absorption is associated with the thiol form.[6]

Upon complexation with a metal ion, the this compound molecule, acting as a monoanionic ligand (HDz⁻), undergoes a significant conformational change. This results in a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima, leading to a distinct color change. For instance, the formation of the lead-dithizonate complex [Pb(HDz)₂] results in a cherry-red solution, with a λmax around 510-520 nm.[2][7] The intense coloration of these metal complexes allows for their highly sensitive spectrophotometric determination.

Table 1: UV-Visible Absorption Data for this compound in Various Solvents

| Solvent | λmax 1 (nm) | Molar Absorptivity (ε₁) (M⁻¹cm⁻¹) | λmax 2 (nm) | Molar Absorptivity (ε₂) (M⁻¹cm⁻¹) |

| Chloroform | 605 | 40,600[8] | 440 | 15,900[1] |

| Carbon Tetrachloride | 620 | ~34,600 | 450 | ~20,000 |

| Acetone | 493 | Not Reported | 510 | Not Reported[9] |

| n-Propanol | - | Not Reported | - | Not Reported[9] |

| Methylene Chloride | ~610 | Not Reported | ~445 | Not Reported |

Table 2: UV-Visible Absorption Data for Various Metal-Dithizonate Complexes

| Metal Ion | Complex | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Color |

| Lead(II) | Pb(HDz)₂ | Chloroform | 516[10] | 68,000 | Cherry Red |

| Mercury(II) | Hg(HDz)₂ | Chloroform | 490[11] | Not Reported | Orange-Yellow |

| Zinc(II) | Zn(HDz)₂ | Carbon Tetrachloride | 535[12] | 96,000 | Purple-Red |

| Cadmium(II) | Cd(HDz)₂ | Triton X-114 | 500[6] | Not Reported | Red |

| Copper(II) | Cu(HDz)₂ | Dichloromethane | 441 | Not Reported | Violet |

| Tin(IV) | Sn(HDz)₂Cl₂ | Dichloromethane | 518 | Not Reported | Violet |

| Antimony(III) | Sb(HDz)Cl₂ | - | Not Reported | Not Reported | Deep Red |

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the vibrational modes of the this compound molecule and how they are perturbed upon complexation with a metal ion. The IR spectrum of free this compound exhibits characteristic bands corresponding to N-H, C=S, and N=N stretching vibrations.

Upon formation of a metal-dithizonate, the N-H stretching band often shifts or disappears, indicating deprotonation of the ligand. Furthermore, changes in the C=S and N=N stretching frequencies provide evidence of the coordination of the sulfur and a nitrogen atom to the metal center.[1]

Table 3: Key Infrared Absorption Bands for this compound and its Metal Complexes

| Functional Group | Free this compound (cm⁻¹) | This compound-Metal Complex (cm⁻¹) | Assignment |

| N-H | ~3200-3400 | Shifted or absent | Stretching vibration |

| N=N | 1589 | 1593 | Stretching vibration[1] |

| N-H | 1494 | 1492 | Scissoring vibration[1] |

| C=S | 1435 | 1432 | Stretching vibration (M-S bond formation)[1] |

| N-H | 1210 | 1203 | Deformation vibration (M-N bond formation)[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of this compound and its complexes in solution. The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ shows signals for the aromatic protons of the phenyl rings and the N-H protons. The chemical shift of the N-H protons can be indicative of hydrogen bonding and tautomeric equilibria.

Upon complexation, significant changes in the chemical shifts of the N-H and aromatic protons are observed, confirming the coordination of the ligand to the metal ion. In ¹³C NMR, the chemical shift of the thiocarbonyl carbon (C=S) is particularly informative. An upfield shift of this signal upon complexation suggests a decrease in the C=S double bond character due to the formation of a metal-sulfur bond.[13] However, detailed NMR data for a wide range of metal-dithizonates is not extensively reported in the literature.

Experimental Protocols

Preparation of a Standard this compound Solution (0.01% w/v)

Materials:

-

This compound (analytical grade)

-

Chloroform or Carbon Tetrachloride (analytical grade)

-

Analytical balance

-

100 mL volumetric flask

-

Beaker

-

Glass funnel

Procedure:

-

Accurately weigh 0.01 g of this compound powder using an analytical balance.[14]

-

Transfer the weighed this compound into a clean, dry 100 mL beaker.

-

Add a small amount of chloroform (or carbon tetrachloride) to the beaker and gently swirl to dissolve the this compound.[14]

-

Once the this compound is completely dissolved, quantitatively transfer the solution to a 100 mL volumetric flask using a glass funnel.

-

Rinse the beaker with small portions of the solvent and add the rinsings to the volumetric flask to ensure complete transfer.

-

Add the solvent to the volumetric flask up to the calibration mark.

-

Stopper the flask and invert it several times to ensure a homogeneous solution.

-

Store the prepared solution in a dark, well-sealed container, as this compound solutions are sensitive to light and can degrade over time.[14] It is recommended to prepare fresh solutions daily for accurate quantitative analysis.[15]

Spectrophotometric Determination of Lead(II) using this compound

This protocol is based on the widely used extraction method for lead analysis.

Materials:

-

Standard this compound solution (e.g., in chloroform)

-

Aqueous sample containing an unknown concentration of Pb²⁺ ions

-

Ammoniacal citrate-cyanide solution (to mask interfering ions and adjust pH)[2]

-

Nitric acid (for pH adjustment)

-

Separatory funnel (250 mL)

-